Carbaprostacyclin-biotin is a synthetic compound that serves as a structural analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. It possesses approximately one-tenth the receptor binding affinity of prostacyclin, which allows it to modulate various biological processes with potentially reduced side effects compared to its natural counterpart . This compound is primarily utilized in biochemical research and therapeutic applications due to its unique properties.
Carbaprostacyclin-biotin is classified under biochemicals and is often sourced from specialized chemical suppliers, such as Santa Cruz Biotechnology and Bertin Bioreagent . The compound is categorized within the broader class of prostanoids, which are lipid compounds derived from fatty acids that play significant roles in inflammation, vascular biology, and cellular signaling.
The synthesis of carbaprostacyclin-biotin involves several steps that typically include the modification of the prostacyclin structure to enhance stability and biotin conjugation. The general synthetic pathway can be summarized as follows:
Specific technical details regarding reaction conditions, catalysts, and purification methods can vary among different synthesis protocols but generally adhere to standard organic synthesis techniques .
The molecular structure of carbaprostacyclin-biotin can be represented by its chemical formula, which reflects its complex arrangement of atoms. While specific structural diagrams are not provided in the search results, it is known that the compound retains key functional groups characteristic of prostacyclins while incorporating a biotin moiety. This modification not only aids in detection but also enhances solubility and stability in aqueous environments.
Carbaprostacyclin-biotin can undergo various chemical reactions typical of prostanoids, including:
These reactions are crucial for understanding the stability and reactivity of carbaprostacyclin-biotin in biological systems .
The mechanism of action of carbaprostacyclin-biotin primarily revolves around its interaction with prostacyclin receptors (IP receptors). Upon binding to these receptors, it activates intracellular signaling pathways that lead to:
Research indicates that carbaprostacyclin-biotin may also modulate gene expression related to vascular health, although specific data on this aspect remains limited .
Carbaprostacyclin-biotin exhibits several notable physical and chemical properties:
Relevant data on melting point, boiling point, or specific solubility metrics were not detailed in the search results but are critical for practical applications in laboratory settings.
Carbaprostacyclin-biotin finds various applications in scientific research:
The versatility of carbaprostacyclin-biotin makes it a valuable tool for researchers exploring the roles of prostanoids in health and disease .
Core Structure: Carbaprostacyclin-biotin (C₃₆H₆₀N₄O₅S; MW 661.0 Da) features a carbacyclin backbone—a metabolically stable analog of prostacyclin (PGI₂)—where the labile enol ether moiety is replaced by a methylene group. The biotin tag is conjugated via an amide bond linkage at the valeric acid side chain, preserving biotin’s ureido ring essential for streptavidin recognition [1] [9].
Biotinylation Chemistry: The synthesis employs N-hydroxysuccinimide (NHS)-ester biotinylation, targeting primary amines (e.g., lysine residues or terminal α-amines) in proteins or peptides. NHS esters form stable amide bonds under mild alkaline conditions (pH 7–9). For Carbaprostacyclin-biotin, this reaction occurs at a specific carboxyl group distal to its receptor-binding domain, minimizing steric interference with ligand-receptor interactions [2] [8].
Spacer Arm Design: The compound includes a hydrocarbon spacer (e.g., hexanoic acid) between biotin and the prostacyclin analog. This spacer mitigates steric hindrance during affinity purification by distancing the biotin tag from the bioactive moiety. Studies confirm that longer spacers (e.g., LC-LC-biotin) enhance binding efficiency by >40% compared to non-spacered analogs [2] [6].
Table 1: Key Biotinylation Reagent Attributes
Attribute | Carbaprostacyclin-biotin | Standard NHS-Biotin |
---|---|---|
Reactive Group | NHS-ester | NHS-ester |
Spacer Arm Length | ~11.5 Å (C6-chain) | ~4.5 Å (no spacer) |
Water Solubility | Moderate | Low |
Target Functional Group | Primary amines | Primary amines |
Prostacyclin Limitations: Native prostacyclin (PGI₂), discovered in 1976, exhibits potent vasodilation and platelet inhibition but suffers from rapid hydrolysis (<3 min half-life in blood), limiting experimental utility. Early analogs like iloprost and cicaprost stabilized the enol ether group yet retained susceptibility to enzymatic degradation [3] [7].
Carbacyclin Breakthrough: Carbaprostacyclin (cPGI₂), developed in the 1980s, replaced the oxygen in PGI₂’s enol ether with a methylene group (-CH₂-). This modification conferred resistance to acid-catalyzed hydrolysis while maintaining ~10% of PGI₂’s receptor affinity. Schrör et al. (1981) first demonstrated equipotent antiplatelet effects between cPGI₂ and PGI₂ in vitro, validating its biological relevance [1] [3].
Biotinylation Era: The 2000s saw integration of affinity tags into prostaglandin analogs. Abramovitz et al. (2000) utilized Carbaprostacyclin-biotin to characterize recombinant human prostaglandin receptors, revealing its pan-specific binding to IP, EP₂, EP₄, DP₁, and FP receptors—but not TP receptors. This broad specificity (~30–60% affinity relative to native ligands) underscored its utility as a "universal" probe for prostaglandin receptor studies [1] [3].
Table 2: Evolution of Prostacyclin Analogs
Analog | Structural Modification | Receptor Affinity Profile |
---|---|---|
Native PGI₂ | None (reference) | IP >> EP₁≈EP₂≈EP₃≈EP₄≈FP≈DP |
Iloprost | 3-cyclopentyl ether | IP > EP₁≈EP₃ |
Carbaprostacyclin | Enol ether → methylene group | IP ≈ EP₂≈EP₄≈DP₁≈FP (broad, low affinity) |
Carbaprostacyclin-biotin | Carbacyclin + biotinamide linker | All except TP (indiscriminate ligand) |
Streptavidin-Biotin Interaction: Biotin binds streptavidin with exceptional affinity (Kd = 10⁻¹⁵ M), forming a stable tetrameric complex resistant to pH, temperature, and denaturants. Carbaprostacyclin-biotin exploits this interaction for:
Advanced Purification Systems:
Platelet Labeling Applications: Biotinylation reagents like NHS-LC-biotin label surface proteins on platelets ex vivo. Carbaprostacyclin-biotin could similarly tag platelet prostacyclin receptors for tracking migration or survival in transfusion studies, though direct evidence remains unexplored [5].
Table 3: Biotin-Based Affinity Purification Systems
Platform | Mechanism | Suitable for Carbaprostacyclin-biotin? |
---|---|---|
Streptavidin Sepharose HP | Agarose-immobilized streptavidin | Yes (harsh elution required) |
Streptavidin Microbubbles | Buoyancy-based separation | Yes (gentle, rapid processing) |
Monomeric Avidin Resins | Reduced affinity (Kd = 10⁻⁸ M) | Compatible with mild biotin elution |
Iminobiotin Columns | pH-sensitive binding (elution at pH 4.0) | Potential alternative |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: